![molecular formula C14H19BrN2O3S B2737664 5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide CAS No. 2310015-73-5](/img/structure/B2737664.png)
5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide
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Description
5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide, also known as BTEC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Herbicide Resistance and Detoxification
One of the notable applications of brominated and nicotinamide derivatives lies in the development of herbicide resistance. The study by Stalker et al. (1988) demonstrates how genetic modification with specific detoxification genes can confer resistance to herbicides in transgenic plants. The introduction of a gene encoding a nitrilase that converts bromoxynil, a brominated compound, into a non-toxic metabolite, highlights the potential of brominated nicotinamide analogs in enhancing agricultural resilience through genetic engineering Stalker, Mcbride, & Malyj, 1988.
Metabolic Studies and Enzymatic Assays
The utility of nicotinamide and its derivatives extends into biochemical assays and metabolic studies. Schenkman et al. (1967) explored nicotinamide's role in inhibiting microsomal mixed-function oxidase activity, demonstrating its importance in oxidative metabolism studies. Such research underscores the relevance of nicotinamide derivatives in dissecting metabolic pathways and enzyme mechanisms Schenkman, Ball, & Estabrook, 1967.
Photodynamic Therapy and Cancer Research
Brominated compounds also find applications in photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized a zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with brominated and methoxy groups, demonstrating potential for Type II PDT mechanisms. This suggests that brominated nicotinamide derivatives could be instrumental in developing new photosensitizers for cancer therapy Pişkin, Canpolat, & Öztürk, 2020.
Synthetic Methodologies and Chemical Properties
Research on the synthesis and characteristics of related bromo-nicotinonitriles provides foundational knowledge for developing novel compounds with potential applications in medicinal chemistry and material science. Qi-fan (2010) detailed a method for synthesizing 5-Bromo-nicotinonitrile, illustrating the versatility and reactivity of brominated nicotinamide structures in organic synthesis Chen Qi-fan, 2010.
properties
IUPAC Name |
5-bromo-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c15-12-7-11(8-16-9-12)13(19)17-10-14(20-4-3-18)1-5-21-6-2-14/h7-9,18H,1-6,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIZNGHBYVLEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC(=CN=C2)Br)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide |
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